molecular formula C7H11N3 B13564484 3-(1H-pyrazol-1-yl)cyclobutan-1-amine

3-(1H-pyrazol-1-yl)cyclobutan-1-amine

Cat. No.: B13564484
M. Wt: 137.18 g/mol
InChI Key: UVECAGJZTSVGIY-UHFFFAOYSA-N
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Description

3-(1H-pyrazol-1-yl)cyclobutan-1-amine is a chemical compound that features a cyclobutane ring substituted with a pyrazole moiety and an amine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-pyrazol-1-yl)cyclobutan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutanone with hydrazine to form the corresponding hydrazone, which is then cyclized to yield the pyrazole ring . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

3-(1H-pyrazol-1-yl)cyclobutan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a wide range of substituted pyrazole compounds .

Scientific Research Applications

3-(1H-pyrazol-1-yl)cyclobutan-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(1H-pyrazol-1-yl)cyclobutan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its cyclobutane ring, which imparts specific steric and electronic properties that can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

3-pyrazol-1-ylcyclobutan-1-amine

InChI

InChI=1S/C7H11N3/c8-6-4-7(5-6)10-3-1-2-9-10/h1-3,6-7H,4-5,8H2

InChI Key

UVECAGJZTSVGIY-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1N2C=CC=N2)N

Origin of Product

United States

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